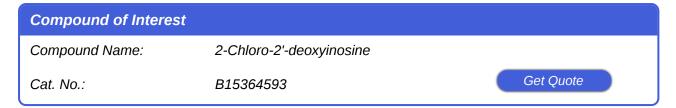


# **Application Notes and Protocols: Labeling DNA with 2-Chloro-2'-deoxyinosine**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The site-specific incorporation of modified nucleosides into DNA is a powerful technique for probing DNA structure, function, and interactions. **2-Chloro-2'-deoxyinosine** (2-Cl-dl) is a synthetic purine nucleoside analog that can serve as a versatile precursor for further chemical modifications within a DNA strand. The chlorine atom at the 2-position of the purine ring offers a reactive handle for post-synthetic modifications, enabling the introduction of a wide array of functional groups, such as fluorophores, cross-linking agents, or affinity tags.

These application notes provide a comprehensive overview of the methodologies required to label DNA with **2-Chloro-2'-deoxyinosine**. As **2-Chloro-2'-deoxyinosine** triphosphate (2-Cl-dITP) is not commercially available, a detailed protocol for its chemical synthesis from the parent nucleoside is presented. Subsequently, a protocol for the enzymatic incorporation of the synthesized 2-Cl-dITP into DNA using a primer extension assay with a specialized DNA polymerase is detailed.

### **Chemical Structures**

The following diagram illustrates the chemical structures of **2-Chloro-2'-deoxyinosine** and its corresponding 5'-triphosphate derivative, which is the substrate for enzymatic incorporation into DNA.

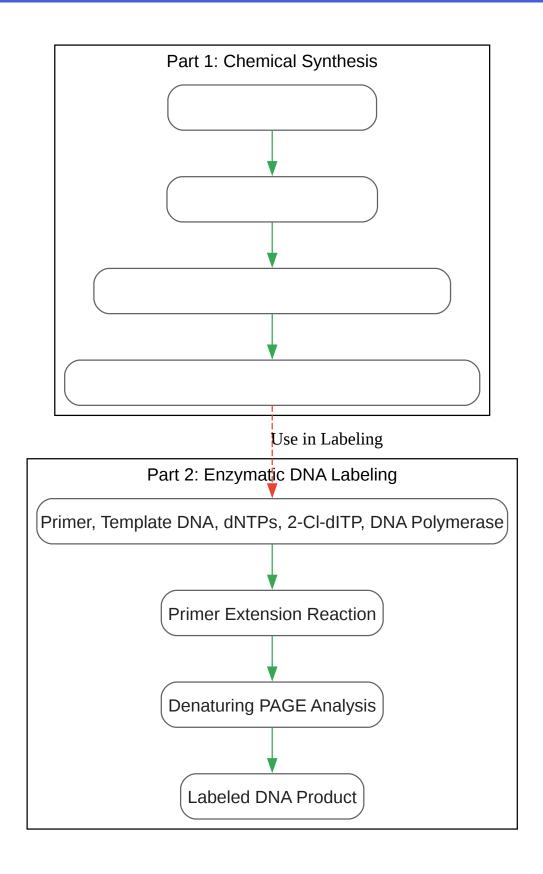


Caption: Chemical structures of **2-Chloro-2'-deoxyinosine** and its 5'-triphosphate.

## **Methodology Workflow**

The overall process for labeling DNA with **2-Chloro-2'-deoxyinosine** involves a two-stage process: the chemical synthesis of the triphosphate form of the nucleoside, followed by its enzymatic incorporation into a DNA strand.





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